2-(Ethylsulfonyl)benzonitrile
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Overview
Description
2-(Ethylsulfonyl)benzonitrile is an organic compound characterized by the presence of an ethylsulfonyl group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through the reaction of benzonitrile with ethylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for 2-(Ethylsulfonyl)benzonitrile often involve large-scale sulfonation reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
2-(Ethylsulfonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. The ethylsulfonyl group can influence the compound’s reactivity and solubility, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the ethylsulfonyl group, making it less reactive in certain chemical reactions.
4-(Methylsulfonyl)benzonitrile: Contains a methylsulfonyl group instead of an ethylsulfonyl group, leading to differences in reactivity and physical properties.
Uniqueness
2-(Ethylsulfonyl)benzonitrile is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
918812-08-5 |
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Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-ethylsulfonylbenzonitrile |
InChI |
InChI=1S/C9H9NO2S/c1-2-13(11,12)9-6-4-3-5-8(9)7-10/h3-6H,2H2,1H3 |
InChI Key |
YRGWLORKNGBAAH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C#N |
Origin of Product |
United States |
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